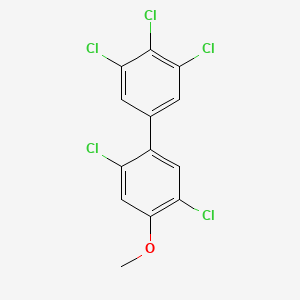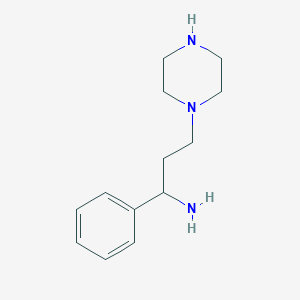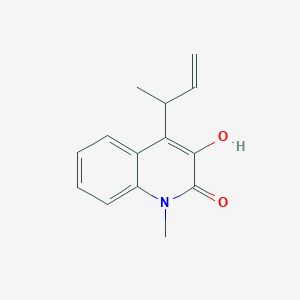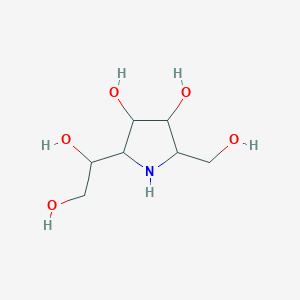
2,3',4',5,5'-Pentachloro-4-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial and commercial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties .
Méthodes De Préparation
The synthesis of 2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve the desired degree of chlorination . Industrial production methods may involve large-scale chlorination reactors where the reaction parameters are carefully monitored to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated biphenyl oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Applications De Recherche Scientifique
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl has been studied for its various applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PCBs in different chemical environments.
Biology: Research has focused on its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studies have investigated its impact on human health, particularly its role as an endocrine disruptor and its potential carcinogenic effects.
Industry: It has been used in the development of materials with specific electrical and thermal properties.
Mécanisme D'action
The mechanism of action of 2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in altered gene expression, disruption of endocrine functions, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl can be compared with other similar compounds such as:
2,3’,4,4’,5-Pentachlorobiphenyl: This compound has a similar structure but lacks the methoxy group, which can influence its chemical reactivity and biological effects.
2,2’,4,5,5’-Pentachlorobiphenyl: Another similar compound with slight differences in the position of chlorine atoms, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of 2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl in terms of its specific substitution pattern and functional groups, which can influence its behavior in various applications.
Propriétés
Numéro CAS |
920513-29-7 |
|---|---|
Formule moléculaire |
C13H7Cl5O |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-5-(2,5-dichloro-4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-12-5-8(14)7(4-9(12)15)6-2-10(16)13(18)11(17)3-6/h2-5H,1H3 |
Clé InChI |
SLBCPHXZTHFSAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12625384.png)
![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)

![(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B12625401.png)
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)


![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)

![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)
![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)
![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
